6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzylamine with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
4-fluoro-3-methylphenol: Used in the preparation of other organic compounds.
Uniqueness
The presence of the quinazolinone core, along with the fluorine, methoxy, and sulfanylidene groups, makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C16H13FN2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
YRQXHILMXQMZDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Origin of Product |
United States |
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